2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine
Description
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNBYFVUXPHZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678384 | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-52-7 | |
| Record name | 2,3-Dihydro-1,4-dioxino[2,3-b]pyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Smiles Rearrangement from Nitro-Oxirane Precursors
The Smiles rearrangement has been employed to construct the dioxino[2,3-b]pyridine scaffold. In this method, 2-nitro-3-oxiranylmethoxypyridine serves as the starting material. Under basic conditions (e.g., aqueous NaOH or KOH), the epoxide ring undergoes nucleophilic attack, initiating a cascade reaction that forms the dioxane ring via intramolecular cyclization . The nitro group at position 8 is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl) .
Key Reaction Conditions :
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Temperature : 80–100°C for cyclization; room temperature for reduction.
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Solvent : Ethanol/water mixture for cyclization; anhydrous THF for reduction.
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Yield : 60–75% after purification by column chromatography .
This method’s efficiency depends on the electronic effects of substituents on the pyridine ring. Steric hindrance near the epoxide group can reduce cyclization rates, necessitating higher temperatures or prolonged reaction times .
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between 1,2,4-triazines and alkynes provides a versatile route to dihydrodioxinopyridines. Functionalized triazines bearing alkynyl side chains undergo intramolecular cycloaddition under microwave irradiation (150°C, 20 min), forming the bicyclic core . Post-functionalization at position 8 is achieved via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amine group .
Optimization Insights :
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Microwave activation reduces reaction times from hours to minutes compared to conventional heating .
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Electron-withdrawing groups on the triazine enhance cycloaddition rates by increasing dienophile reactivity .
Limitations :
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Requires pre-functionalized triazines, increasing synthetic steps.
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Cross-coupling reactions may necessitate protecting groups to prevent side reactions .
Condensation and Cyclization of Pyridine Derivatives
A two-step approach involves condensation of 3-aminopyridine derivatives with epoxides followed by acid-catalyzed cyclization. For example, 3-amino-2-hydroxypyridine reacts with ethylene oxide in the presence of BF₃·Et₂O, forming the dioxane ring via nucleophilic epoxide opening. The amine group is introduced either before cyclization (as in the starting material) or via post-synthetic modification (e.g., nitration followed by reduction).
Critical Parameters :
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Catalyst : Lewis acids (BF₃, ZnCl₂) improve cyclization efficiency.
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Solvent : Dichloromethane or toluene for optimal solubility.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Epoxide Condensation | 85 | 90 |
| Cyclization | 70 | 95 |
This method is scalable but requires careful control of stoichiometry to avoid polymerization of epoxides.
Reductive Amination of Keto Derivatives
A less conventional route involves reductive amination of 2,3-dihydro- dioxino[2,3-b]pyridin-8-one . The ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine via imine formation and subsequent reduction .
Advantages :
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Single-step transformation from readily available ketones.
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Compatible with diverse reducing agents (e.g., NaBH₄, BH₃·THF) .
Challenges :
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Over-reduction to secondary amines may occur without precise pH control.
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Ketone precursors require separate synthesis, often via oxidation of alcohol intermediates .
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Complexity |
|---|---|---|---|---|
| Smiles Rearrangement | Nitro-oxirane | Cyclization | 60–75 | Moderate |
| IEDDA Reaction | 1,2,4-Triazines | Microwave cycloaddition | 50–65 | High |
| Condensation | 3-Aminopyridine | Acid-catalyzed cycliz. | 70 | Low |
| Reductive Amination | 8-Keto derivative | Borohydride reduction | 45–60 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine (CAS: 1261365-47-2)
- Key Differences: The amino group is at position 7 instead of 6.
- Applications: Limited data on specific uses, but it serves as a precursor for other fused heterocycles .
Functional Group Variants
7-Chloro-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid (CAS: 1305325-09-0)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde (CAS: 95849-26-6)
- Key Differences : Aldehyde group at position 7 enables nucleophilic additions (e.g., forming oximes or hydrazones) .
Ring System Analogues
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine (CAS: 128702-03-4)
- Key Differences : Replaces the 1,4-dioxane ring with a 1,4-oxazine ring (one oxygen and one nitrogen atom).
Biological Activity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine (CAS Number: 1246088-52-7) is a heterocyclic compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- Appearance : White solid
- Solubility : Soluble in various organic solvents such as alcohols, ethers, and ketones .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its structural features suggest potential interactions with biological targets that could lead to significant pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:
- Case Study 1 : A series of substituted derivatives were tested for antiproliferative activity against human liver and colon cancer cell lines. Compounds demonstrated selective activity with low cytotoxicity towards non-tumor cells. The most active compounds showed IC values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cancer Type | IC (µM) | Cytotoxicity |
|---|---|---|---|
| Compound 5e | Liver Cancer | 0.15 | Low |
| Compound 10c | Colon Cancer | 0.07 | Low |
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of heat shock protein 90 (HSP90), a critical chaperone involved in cancer cell survival and proliferation. The inhibition results in downstream effects on signaling pathways such as AKT degradation .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity beyond antitumor effects. This includes inhibition against Staphylococcus aureus and other Gram-positive bacteria .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the therapeutic potential of any compound:
Q & A
Q. What are the recommended synthetic routes for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine, and how can purity be optimized?
Synthesis of this compound typically involves functionalization of the pyridine-dioxane fused ring system. A plausible route includes:
- Step 1 : Starting with a dihydro-dioxino-pyridine precursor (e.g., 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol) and introducing an amine group via nucleophilic substitution or reductive amination .
- Step 2 : Purification using column chromatography or preparative HPLC to isolate the amine derivative.
- Purity Optimization : Employ recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) and validate purity via HPLC (>98% by area normalization) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the fused dioxane-pyridine ring and amine position (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₈N₂O₂) with <2 ppm mass error .
- HPLC-PDA : Monitor purity using a C18 column with acetonitrile/water gradients (retention time ~8–10 min) .
Q. How can solubility challenges be addressed in experimental formulations?
- Solvent Screening : Test DMSO for stock solutions (up to 50 mM) and dilute in saline or PBS for biological assays.
- Surfactant-Assisted Dispersion : Use polysorbate-80 (0.1–1% v/v) to enhance aqueous solubility, as demonstrated in surfactant-based studies of related dioxino-pyridine derivatives .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound?
Q. How can researchers evaluate the antimicrobial potential of this compound?
- Assay Design :
- MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC ≤ 16 µg/mL indicating activity .
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to assess bactericidal modes .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Derivative Synthesis : Modify the amine group (e.g., alkylation, acylation) or dioxane ring substituents (e.g., halogenation) .
- Biological Profiling : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
